1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
“1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the sulfonamide group, and finally, the attachment of the piperidine and tetrahydrofuran moieties. Common reagents used in these steps include various alkylating agents, sulfonyl chlorides, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl and piperidine moieties.
Reduction: Reduction reactions could target the imidazole ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the imidazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, imidazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for its potential activity against specific pathogens or cancer cell lines.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Imidazole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of “1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” would depend on its specific biological activity. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: Lacks the piperidine and tetrahydrofuran moieties.
1-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide: Lacks the isopropyl group.
2-isopropyl-1-methyl-1H-imidazole-4-carboxamide: Has a carboxamide group instead of a sulfonamide group.
Uniqueness
The uniqueness of “1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3S/c1-13(2)17-19-16(11-20(17)3)25(22,23)18-10-14-4-7-21(8-5-14)15-6-9-24-12-15/h11,13-15,18H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSUACFCUOPCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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